KPZ560

描述

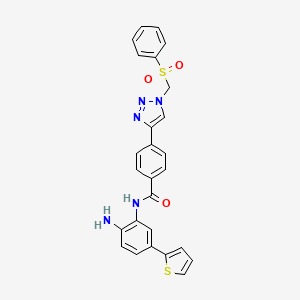

This compound features a benzamide core linked to a 1,2,4-triazole ring substituted with a benzenesulfonylmethyl group. The aminophenyl moiety is further modified with a thiophene substituent at the 5-position. Key structural attributes include:

- Triazole ring: A heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity.

- Benzenesulfonylmethyl group: Enhances lipophilicity and may influence receptor binding via sulfonyl interactions.

属性

分子式 |

C26H21N5O3S2 |

|---|---|

分子量 |

515.6 g/mol |

IUPAC 名称 |

N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide |

InChI |

InChI=1S/C26H21N5O3S2/c27-22-13-12-20(25-7-4-14-35-25)15-23(22)28-26(32)19-10-8-18(9-11-19)24-16-31(30-29-24)17-36(33,34)21-5-2-1-3-6-21/h1-16H,17,27H2,(H,28,32) |

InChI 键 |

CKPHTEVIQGSUMQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)S(=O)(=O)CN2C=C(N=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)C5=CC=CS5)N |

产品来源 |

United States |

生物活性

N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene moiety, an amine group, and a triazole ring. Its molecular formula is C20H20N6O2S, and it has notable physicochemical properties that influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated its efficacy against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

- Antimicrobial Properties : The compound has displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes.

- Anti-inflammatory Effects : In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Synthesis

The synthesis of N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide typically involves multi-step organic reactions. A common method includes:

- Formation of the Thiophene Derivative : Starting from 2-amino-5-thiophen-2-ylphenol.

- Coupling with Triazole : Utilizing coupling agents to facilitate the formation of the triazole ring.

- Final Benzamide Formation : Completing the synthesis through acylation reactions.

The biological mechanisms underlying the activity of this compound are multifaceted:

- Cell Cycle Arrest : It has been observed to halt cell cycle progression in cancer cells at the G2/M phase.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to cellular damage and apoptosis.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation and survival.

Case Studies

-

Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours.

Treatment Concentration (µM) Cell Viability (%) 0 100 5 85 10 70 12 50 15 30 -

Antimicrobial Activity : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL respectively.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 - Anti-inflammatory Studies : The compound was shown to reduce IL-6 levels in activated macrophages by approximately 40% at a concentration of 10 µM.

相似化合物的比较

Comparison with Structural Analogs

Triazole Derivatives with Sulfonyl Groups

Example Compounds:

- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (, compounds [7–9])

- S-Alkylated 1,2,4-triazoles (, compounds [10–15])

Key Findings :

Sulfonamide and Benzamide Derivatives

Example Compounds:

Key Findings :

Thiophene-Containing Analogs

Example Compounds:

Key Findings :

- The thiophene in the target compound may improve binding to aromatic receptors compared to bulkier fused-ring systems.

Research Implications and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。